molecular formula C11H8O4 B109895 Cerbinal CAS No. 65597-42-4

Cerbinal

Cat. No. B109895
CAS RN: 65597-42-4
M. Wt: 204.18 g/mol
InChI Key: PNHQFFOWCUDBPX-UHFFFAOYSA-N
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Description

Cerbinal is a synthetic compound that has been developed to be used as a research tool in laboratory experiments. It is a small molecule that has been designed to interact with specific proteins and receptor sites in the body, allowing scientists to study their effects on biological processes. This compound has been used in a variety of experiments, including those related to cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activities

Cerbinal, a 10 π aromatic iridoid, has been isolated from both Cerbera manghas L. and Gardenia jasminoides Ellis. It is recognized for its unusual iridoid structure, which is also found in baldrinal and viburtinal. Notably, baldrinal has shown potent cytotoxicity against HTC hepatoma cells and anti-tumor activities against KREBS II ascitic tumor. These biological activities and the unique structure of cerbinal have driven research into its synthetic scheme, which is crucial for understanding natural and unnatural iridoid 10 π-systems (Ge & Isoe, 1992).

Natural Derivatives and Pigmentation

Cerbinal has been identified as a yellow pigment with an iridoid skeleton in the bark of Cerbera manghas L. alongside its derivatives, cerberic acid and cerberinic acid. This discovery contributes to our understanding of natural pigmentation and the chemical diversity of plant-derived compounds (Abe, Okabe, & Yamauchi, 1977).

Agricultural Applications as Pest Control Agents

Cerbinal and its analogues, cyclopenta[c]pyridines, have been synthesized and evaluated for their potential as new pest control agents in agriculture. The analogues displayed significant anti-TMV (Tobacco Mosaic Virus) activities, with some compounds showing higher effectiveness than cerbinal itself. This research highlights cerbinal's role in developing novel agricultural solutions for pest and disease control (Li et al., 2019).

properties

IUPAC Name

methyl 7-formylcyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQFFOWCUDBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerbinal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
L Li, J Zou, S You, Z Deng, Y Liu… - Journal of agricultural …, 2019 - ACS Publications
… As a continuation of our work, cerbinal was synthesized and evaluated for its biological activities. We discovered that cerbinal displayed moderate anti-TMV activity and good …
Number of citations: 13 pubs.acs.org
H Ohashi, T Tsurushima, T Ueno… - Agricultural and biological …, 1986 - jstage.jst.go.jp
Manyantifungal substances havebeenreported to exist in plant tissues as one of the resistant factors to plant pathogen infection. 1} In the course of our search for antifungal agents in …
Number of citations: 21 www.jstage.jst.go.jp
F ABE, H OKABE, T YAMAUCHI - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
In the preceding paper, we reported on the cardenolides in the kernels, 1’3) bark,“and leaves” of Cerbem mahghas. On the iridoid constituents of this plant, theviridoside and theveside …
Number of citations: 33 www.jstage.jst.go.jp
S Laphookhieo, C Karalai… - … Section C: Crystal …, 2001 - scripts.iucr.org
… Previously, cerbinal, a yellow compound having an iridoid skeleton, was reported as being isolated from the bark of Cerbera manghas (Abe et al., 1977 [Abe, F., Okaru, H. & …
Number of citations: 6 scripts.iucr.org
L Li, JY Zou - XIII International Symposium on the Chemistry of … - dspace.nuph.edu.ua
… activities than the lead compound cerbinal. Compound 3s (2-(… cerbinal against Plutella xylostella. Those suggested that the cyclopenta [c] pyridines obtained by modifications of cerbinal …
Number of citations: 6 dspace.nuph.edu.ua
Y Ge, S Isoe - Chemistry letters, 1992 - pascal-francis.inist.fr
An efficient synthesis of cerbinal, a 10 π aromatic iridoid … An efficient synthesis of cerbinal, a 10 π aromatic iridoid …
Number of citations: 13 pascal-francis.inist.fr
YH Tseng, PH Chuang, YR Huang… - International Journal of …, 2017 - mdpi.com
… change after 3.5 ns in the cerbinal system. This indicates significant changes in … cerbinal–GluR2 opens readily and allows the drug to leave easily. Based on this, we infer that cerbinal …
Number of citations: 2 www.mdpi.com
N Chaipukdee, K Kanokmedhakul, S Kanokmedhakul… - Fitoterapia, 2016 - Elsevier
… Fration BE 2 was further separated using silica FCC by using EtOAc:CH 2 Cl 2 (10:90) as a solvent system to give cerbinal (6) as orange-yellow needles (12.0 mg, 0.02%) and benzoic …
Number of citations: 22 www.sciencedirect.com
G Stephen - Fitoterapia, 2016 - agris.fao.org
The first reported study of the isolation and identification of compounds from the bark and fruit of Rothmannia wittii yielded two new iridoids, 6β-hydroxy-10-O-acetylgenipin (1) and 10-O-…
Number of citations: 0 agris.fao.org
S Isoe - Studies in Natural Products Chemistry, 1995 - Elsevier
… (41) To our surprise, cerbinal did not show any cytotoxicity against several human … the efficient synthesis of cerbinal involving a cyclopentadieno[c]pyran ring system. Using cerbinal as a …
Number of citations: 14 www.sciencedirect.com

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